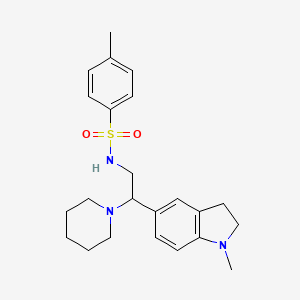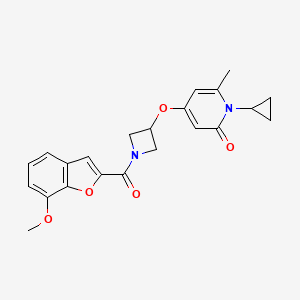
(E)-6-phenyl-3-(phenyl((tosylmethyl)imino)methyl)-1-(tosylmethyl)-1,3,5-triazine-2,4(1H,3H)-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-6-phenyl-3-(phenyl((tosylmethyl)imino)methyl)-1-(tosylmethyl)-1,3,5-triazine-2,4(1H,3H)-dithione is a useful research compound. Its molecular formula is C32H28N4O4S4 and its molecular weight is 660.84. The purity is usually 95%.
BenchChem offers high-quality (E)-6-phenyl-3-(phenyl((tosylmethyl)imino)methyl)-1-(tosylmethyl)-1,3,5-triazine-2,4(1H,3H)-dithione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-6-phenyl-3-(phenyl((tosylmethyl)imino)methyl)-1-(tosylmethyl)-1,3,5-triazine-2,4(1H,3H)-dithione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photo-induced Imino Functionalizations of Alkenes
(E)-6-phenyl-3-(phenyl((tosylmethyl)imino)methyl)-1-(tosylmethyl)-1,3,5-triazine-2,4(1H,3H)-dithione: serves as a valuable precursor for photo-induced imino functionalizations of alkenes. Researchers have developed a catalyst-free photosensitized strategy that exploits the formation of an electron donor-acceptor (EDA) complex. Here’s how it works:
- Utility : This method has been applied to late-stage functionalization of natural product-derived compounds and the total synthesis of bioactive molecules .
Coordination Chemistry and Metal Complexes
The compound’s unique structure, featuring both imine and sulfur atoms, makes it an interesting ligand for coordination chemistry. Researchers have synthesized palladium(II) and platinum(II) complexes using this ligand. These complexes exhibit intriguing properties and potential applications:
- Applications : These complexes may find use in catalysis, materials science, and medicinal chemistry .
Computational Chemistry and Quantum Chemical Calculations
Researchers can employ computational methods to study the compound’s electronic structure, reactivity, and potential energy surfaces:
Zhang, X.-X., Zheng, H., Mei, Y.-K., Liu, Y., Liu, Y.-Y., Ji, D.-W., Wan, B., & Chen, Q.-A. (2023). Photo-induced imino functionalizations of alkenes via intermolecular charge transfer. Chemical Science, 14(40), 1–8. DOI: 10.1039/D3SC03667G New Pd(II) and Pt(II) complexes with ONN donor pincer ligand. (2022). New Journal of Chemistry, 46(38), 1–7. [DOI: 10.1039/D2NJ01894B](https://pubs.rsc.org/en/content/articlelanding/2022/nj
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-6-phenyl-3-(phenyl((tosylmethyl)imino)methyl)-1-(tosylmethyl)-1,3,5-triazine-2,4(1H,3H)-dithione involves the reaction of tosylmethyl isocyanide with 1,3,5-trichloro-2,4-dithione followed by the reaction of the resulting intermediate with phenylmagnesium bromide and tosyl chloride. The final step involves the reaction of the resulting intermediate with tosylmethyl isocyanide and phenyl isocyanate.", "Starting Materials": [ "Tosylmethyl isocyanide", "1,3,5-trichloro-2,4-dithione", "Phenylmagnesium bromide", "Tosyl chloride", "Phenyl isocyanate" ], "Reaction": [ "Step 1: Tosylmethyl isocyanide is reacted with 1,3,5-trichloro-2,4-dithione in the presence of a base to form an intermediate.", "Step 2: The intermediate from step 1 is reacted with phenylmagnesium bromide to form a new intermediate.", "Step 3: The intermediate from step 2 is reacted with tosyl chloride to form a new intermediate.", "Step 4: The intermediate from step 3 is reacted with tosylmethyl isocyanide and phenyl isocyanate to form the final product, (E)-6-phenyl-3-(phenyl((tosylmethyl)imino)methyl)-1-(tosylmethyl)-1,3,5-triazine-2,4(1H,3H)-dithione." ] } | |
CAS RN |
303024-64-8 |
Product Name |
(E)-6-phenyl-3-(phenyl((tosylmethyl)imino)methyl)-1-(tosylmethyl)-1,3,5-triazine-2,4(1H,3H)-dithione |
Molecular Formula |
C32H28N4O4S4 |
Molecular Weight |
660.84 |
IUPAC Name |
1-[(4-methylphenyl)sulfonylmethyl]-3-[(E)-N-[(4-methylphenyl)sulfonylmethyl]-C-phenylcarbonimidoyl]-6-phenyl-1,3,5-triazine-2,4-dithione |
InChI |
InChI=1S/C32H28N4O4S4/c1-23-13-17-27(18-14-23)43(37,38)21-33-29(25-9-5-3-6-10-25)36-31(41)34-30(26-11-7-4-8-12-26)35(32(36)42)22-44(39,40)28-19-15-24(2)16-20-28/h3-20H,21-22H2,1-2H3/b33-29+ |
InChI Key |
ZNTBAYJVTFUICO-XPXRSFDGSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CN=C(C2=CC=CC=C2)N3C(=S)N=C(N(C3=S)CS(=O)(=O)C4=CC=C(C=C4)C)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



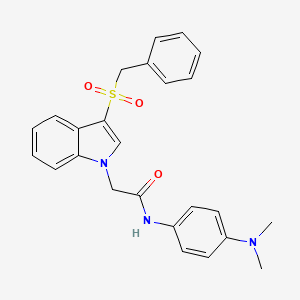


![Ethyl 4-[[2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2548285.png)
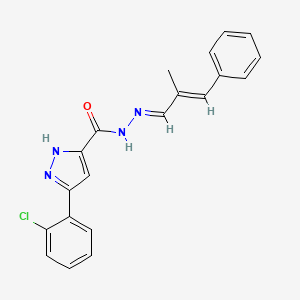
![N5-(3,4-dichlorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2548291.png)
![2-(2-(4-ethoxyphenyl)-2-oxoethyl)-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2548293.png)
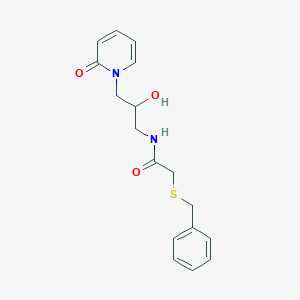
![N-(5-chloro-2-methoxyphenyl)-2-({6-[(3-fluorophenyl)sulfonyl]pyridazin-3-yl}thio)acetamide](/img/structure/B2548295.png)
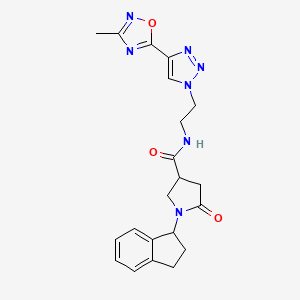
![3-(3,4-dimethoxyphenyl)-2-((naphthalen-1-ylmethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2548297.png)
